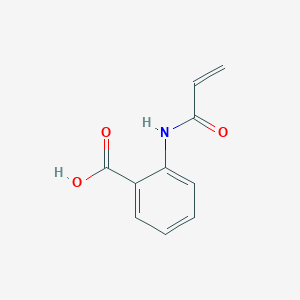

2-(Acryloylamino)benzoic acid

Overview

Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-(Acryloylamino)benzoic acid are not available, benzoic acid, a related compound, has been studied for its reactions with hydroxyl radicals . The potential barriers of the elementary addition reactions of benzoic acid with hydroxyl radicals are lower than those of elementary abstraction reactions .Scientific Research Applications

Corrosion Inhibition

2-(Acryloylamino)benzoic acid derivatives, such as 4-[2-Cyano-3-(4-methoxy-phenyl)-acryloylamino]-benzoic acid, have been studied for their ability to inhibit corrosion of carbon steel in acidic media. These compounds demonstrate effective corrosion inhibition by adsorbing onto the carbon steel surface, following the Freundlich adsorption isotherm. Their effectiveness varies with temperature, indicating a physical adsorption mechanism (Fouda, El-desoky, & Muhtar, 2008).

Antiviral Research

Research on 2-(Acryloylamino)benzoic acid analogs, particularly focusing on their structural aspects, has led to the development of compounds with significant antiviral activity. These studies have enhanced our understanding of the necessary structural features for antiviral efficacy, such as the importance of the carboxylic acid group and specific substituent patterns (Öberg et al., 2012).

Food Preservation and Safety

Benzoic acid derivatives, including 2-(Acryloylamino)benzoic acid, are extensively used as preservatives in foods. Their widespread occurrence and use have led to significant environmental distribution and human exposure. Research in this area focuses on their presence in food products, human exposure, metabolism, and potential public health concerns (del Olmo, Calzada, & Nuñez, 2017).

Polymer Research

2-(Acryloylamino)benzoic acid plays a role in polymer research, particularly in the grafting of acrylic acid on materials like polyamide fibers to enhance their hydrophilic nature. The grafting process is influenced by factors like concentration and reaction conditions, impacting the material's moisture and mechanical resistance (Makhlouf, Marais, & Roudesli, 2007).

Biomass Conversion

In the context of biomass conversion, studies have explored the use of 2-(Acryloylamino)benzoic acid derivatives in the synthesis of compounds like benzoic acid from biomass-derived materials like furan and acrylic acid. These processes, involving Diels–Alder and dehydration reactions, aim to create sustainable pathways for producing valuable chemicals from renewable resources (Mahmoud, Yu, Gorte, & Lobo, 2015).

Organic Synthesis

Research on 2-(Acryloylamino)benzoic acid derivatives has also encompassed organic synthesis, especially in the development of novel protecting groups for functional groups like alcohols. These studies focus on optimizing synthesis conditions, yields, and applications in various chemical transformations (Vatèle, 2005).

Antimicrobial Applications

The derivatives of 2-(Acryloylamino)benzoic acid have been incorporated into materials like ethylene acrylic acid polymers for antimicrobial applications. These modifications aim to enhance the material's ability to inhibit microbial growth, which is particularly relevant in food preservation and packaging (Matche, Kulkarni, & Raj, 2006).

Safety and Hazards

properties

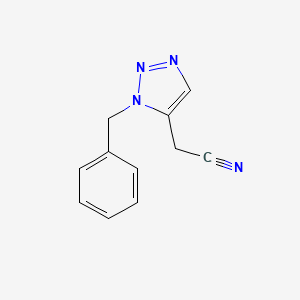

IUPAC Name |

2-(prop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOLAZDWVDOTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592992 | |

| Record name | 2-(Acryloylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acryloylamino)benzoic acid | |

CAS RN |

17090-27-6 | |

| Record name | 2-(Acryloylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3379634.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)

![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)

![Potassium trifluoro[(3-methylphenyl)methyl]boranuide](/img/structure/B3379691.png)

![2-[2-(Propan-2-yloxy)phenyl]acetic acid](/img/structure/B3379719.png)